molecular formula C12H13FN2O5 B1437399 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid CAS No. 1396962-47-2

2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid

Cat. No. B1437399
M. Wt: 284.24 g/mol
InChI Key: QHCBYNWNPPKKQX-UHFFFAOYSA-N
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Description

“2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid” is a chemical compound with the CAS Number: 1396962-47-2 . It has a molecular weight of 284.24 . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13FN2O5/c13-7-1-3-8 (4-2-7)14-12 (20)15-9 (11 (18)19)5-6-10 (16)17/h1-4,9H,5-6H2, (H,16,17) (H,18,19) (H2,14,15,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.24 . It is usually in the form of a powder .

Scientific Research Applications

Prostate Cancer Imaging

Fluorine-18 labeled derivatives of 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid, such as BAY 1075553, have emerged as significant compounds in the diagnosis and staging of prostate cancer. These compounds act as prostate specific membrane antigen (PSMA) inhibitors, showcasing their potential in clinical PET studies. The development of sensitive analytical methods for characterizing these compounds, including their chemical identity and specific activity, has been critical for their clinical application. Such developments underscore the importance of this class of compounds in enhancing diagnostic accuracy and patient management in prostate cancer (Graham et al., 2013; Graham et al., 2012).

Coordination Polymers

The chemical versatility of 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid derivatives extends beyond biomedical applications into the synthesis of coordination polymers. These polymers, which feature chiral centers and can adopt various network geometries, have been synthesized using derivatives as bridging ligands. Such materials are of interest for their potential applications in catalysis, gas storage, and separation technologies, underscoring the broad utility of 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid in material science (Yang et al., 2011).

Antineoplastic Activity

Research into the antineoplastic activity of amide derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid has provided insights into potential therapeutic applications. These studies have shown that certain derivatives exhibit encouraging activity against various cancer cell lines, including human breast cancer and leukemia, highlighting the potential of these compounds as antineoplastic agents (Dutta et al., 2015; Dutta et al., 2014).

properties

IUPAC Name

2-[(4-fluorophenyl)carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O5/c13-7-1-3-8(4-2-7)14-12(20)15-9(11(18)19)5-6-10(16)17/h1-4,9H,5-6H2,(H,16,17)(H,18,19)(H2,14,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCBYNWNPPKKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(CCC(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid
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2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid
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2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid
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2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid
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2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid
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2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid

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